Enantiomeric Purity: The (R)-Isomer Confers Defined Stereochemistry Absent in the Racemate and Achiral Analog
The commercial (R)-enantiomer hydrochloride is supplied at ≥95% chemical purity, with the enantiomeric excess (ee) controlled by the chiral synthetic route or resolution step . In contrast, the racemic mixture (CAS 933749‑33‑8) contains a 1:1 ratio of (R)- and (S)-enantiomers, effectively diluting the desired stereoisomer by 50% [1]. The achiral comparator 2‑(4‑methylthiazol‑5‑yl)ethanamine (CAS 58981‑35‑4) lacks the chiral center entirely and therefore cannot reproduce the three‑dimensional orientation of the amine group .
| Evidence Dimension | Stereochemical composition (enantiomeric purity) |
|---|---|
| Target Compound Data | ≥95% chemical purity; (R)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemate (CAS 933749‑33‑8): 1:1 (R)/(S) mixture; Achiral analog (CAS 58981‑35‑4): no stereocenter |
| Quantified Difference | Target delivers 100% of the (R)-enantiomer vs. 50% in the racemate; achiral analog provides 0% of the required three‑dimensional configuration. |
| Conditions | Commercial sourcing specifications (vendor Certificates of Analysis); structural assignment by PubChem |
Why This Matters
For SAR campaigns and asymmetric synthesis, using a defined enantiomer eliminates variability from the inactive or differently active antipode, directly improving assay reproducibility and decision confidence.
- [1] PubChem. 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine (racemate). Compound Summary, CID 53425705. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
